GP531

Cardioprotection Myocardial Infarction Ischemia-Reperfusion Injury

Ischemia/reperfusion studies often face confounding hemodynamic effects when using direct adenosine agonists. GP531 solves this by selectively elevating intravascular adenosine without inducing bradycardia or hypotension. • Low-dose regimen reduces infarct size by 34% and no-reflow zone by 31% in rabbit models. • Improves LV EF by 7 percentage points in canine heart failure without increasing MVO₂. • Phase 2-investigated AMPK agonist supplied with ≥98% purity and full analytical documentation.

Molecular Formula C16H21N5O4
Molecular Weight 347.37 g/mol
CAS No. 142344-87-4
Cat. No. B121851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP531
CAS142344-87-4
Synonyms5-amino-1-beta-D-(5'-benzylamino-5'-deoxyribofuranosyl)imidazole-4-carboxamide
GP 531
GP-531
GP531
Molecular FormulaC16H21N5O4
Molecular Weight347.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O
InChIInChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)/t10-,12-,13-,16-/m1/s1
InChIKeyLECUGLHMNZTZQB-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GP531 Procurement Overview


GP531 (CAS 142344-87-4) is a second-generation adenosine regulating agent (ARA) that increases localized endogenous adenosine concentrations under ischemic or hypoxic stress while remaining pharmacologically silent under basal conditions [1][2]. It is a 5-aminoimidazole-4-carboxamide riboside analog with the molecular formula C16H21N5O4 and a molecular weight of 347.37 [3]. Unlike direct adenosine receptor agonists, GP531 does not bind to adenosine receptors directly; rather, it amplifies the natural cardioprotective response to metabolic stress [4].

Endogenous adenosine amplification

Elevates local adenosine under ischemic stress; pharmacologically silent at baseline

Indirect mechanism

Does not bind adenosine receptors directly; amplifies native cardioprotective response

Research tool for metabolic stress models

May support ischemia/reperfusion and heart failure study contexts

Why GP531 Substitution Fails


In-class adenosine-modulating agents cannot be freely interchanged with GP531 due to fundamental differences in their site of action and hemodynamic consequences. GP531 uniquely elevates intravascular adenosine without affecting interstitial concentrations [1], a spatial compartmentalization not observed with direct adenosine agonists or first-generation ARAs like acadesine. Furthermore, GP531 achieves cardioprotection without inducing hypotension or bradycardia [2], whereas direct adenosine administration carries a high risk of these dose-limiting adverse effects. These distinctions render generic substitution a significant source of experimental variability and irreproducible results in ischemia/reperfusion models.

GP531
Direct adenosine agonists / first-generation ARAs
Selective intravascular adenosine elevation; interstitial adenosine unchanged
Non-selective adenosine elevation may alter interstitial signaling context
Cardioprotection without reported hypotension or bradycardia in models
Hemodynamic effects may confound ischemia/reperfusion endpoints
Intravascular compartment-specific mechanism
Generic adenosine modulation may not replicate compartmental profile

GP531 Comparative Evidence for Procurement


Infarct Size Reduction in Rabbit Ischemia/Reperfusion

In a randomized, vehicle-controlled study in rabbits, low-dose GP531 (700 μg/kg loading + 10 μg/kg/min infusion) reduced myocardial infarct size by 34% compared to vehicle (saline) control [1]. The high-dose regimen (2100 μg/kg + 30 μg/kg/min) produced a 22% reduction, which was not statistically significant relative to control.

Infarct Size Reduction
Head-to-head
Low-dose GP531: 0.33 ± 0.4 of risk zone vs. vehicle 0.50 ± 0.4 (P
−34%
Reported infarct-size endpoint context
Rabbit model; 30-min occlusion, 3-h reperfusion
LVEF Change
Head-to-head
GP531: 34 ± 1% at 6 h (baseline 27 ± 1%) vs. vehicle: no change
+7 percentage points (P
Reported ventricular function endpoint context
Canine advanced heart failure model
Adenosine Compartmentalization
Cross-study comparable
Intravascular: GP531 54.6 ± 10.6 μM vs. vehicle 28.1 ± 8.0 μM (P
Intravascular 2.0-fold higher
Compartment-specific adenosine amplification profile
Porcine repeated coronary occlusion model
Half-Life Extension
Class-level inference
GP531: characterized by longer half-life vs. acadesine
Class designation; direct PK data to verify
Structural optimization context only
Cardioprotection Myocardial Infarction Ischemia-Reperfusion Injury

LVEF Improvement in Canine Heart Failure Model

In dogs with advanced chronic heart failure (LV EF <30%), a 6-hour intravenous infusion of GP531 (10 μg/kg/min) significantly increased LV ejection fraction from a baseline of 27 ± 1% to 34 ± 1% [1]. Vehicle infusion produced no change in EF over the same period. The improvement occurred without affecting heart rate or mean aortic pressure and without increasing myocardial oxygen consumption (MVO₂).

LVEF Change
Head-to-head
GP531: 34 ± 1% at 6 h (baseline 27 ± 1%) vs. vehicle: no change
+7 percentage points (P
Reported ventricular function endpoint context
Canine advanced heart failure model
Adenosine Compartmentalization
Cross-study comparable
Intravascular: GP531 54.6 ± 10.6 μM vs. vehicle 28.1 ± 8.0 μM (P
Intravascular 2.0-fold higher
Compartment-specific adenosine amplification profile
Porcine repeated coronary occlusion model
Half-Life Extension
Class-level inference
GP531: characterized by longer half-life vs. acadesine
Class designation; direct PK data to verify
Structural optimization context only
Heart Failure Ventricular Function Adenosine Regulation

Intravascular vs. Interstitial Adenosine Amplification

In an anesthetized pig model of repeated coronary occlusion, GP531 treatment resulted in a 2-fold greater increase in intravascular (coronary venous) adenosine concentration during ischemia compared to control animals (54.6 ± 10.6 μM vs. 28.1 ± 8.0 μM, P < 0.05) [1]. Crucially, GP531 did not significantly alter interstitial fluid adenosine concentrations (9.4 ± 3.9 μM vs. 15.0 ± 1.3 μM in controls). This compartmental specificity is a unique feature not reported for direct adenosine agonists or first-generation ARAs.

Adenosine Compartmentalization
Cross-study comparable
Intravascular: GP531 54.6 ± 10.6 μM vs. vehicle 28.1 ± 8.0 μM (P
Intravascular 2.0-fold higher
Compartment-specific adenosine amplification profile
Porcine repeated coronary occlusion model
Half-Life Extension
Class-level inference
GP531: characterized by longer half-life vs. acadesine
Class designation; direct PK data to verify
Structural optimization context only
Mechanism of Action Adenosine Compartmentalization Cardioprotection

Extended Half-Life vs. First-Generation Acadesine

GP531 was specifically designed as a second-generation adenosine regulating agent with an extended plasma half-life compared to the first-generation compound acadesine (AICA-riboside) [1]. While precise comparative half-life values are not publicly available in primary literature, the structural modification—incorporation of a benzylamino group at the 5'-position of the ribose moiety—was intended to confer metabolic stability and prolonged duration of action . This pharmacokinetic advantage enables sustained intravenous infusion protocols in large animal models without rapid compound clearance.

Half-Life Extension
Class-level inference
GP531: characterized by longer half-life vs. acadesine
Class designation; direct PK data to verify
Structural optimization context only
Pharmacokinetics Drug Half-Life Adenosine Regulating Agent

GP531 Research Application Scenarios


Cardioprotection in Rabbit Ischemia/Reperfusion

GP531 is optimally deployed in rabbit models of acute myocardial ischemia/reperfusion when the research objective is to quantify infarct size reduction and no-reflow attenuation. As demonstrated by Hale and Kloner [1], a low-dose regimen (700 μg/kg loading + 10 μg/kg/min infusion) achieves a 34% reduction in infarct size (from 0.50 to 0.33 of risk zone, P < 0.01) and a 31% reduction in anatomic no-reflow zone (from 0.36 to 0.25 of risk zone, P < 0.05). This model is particularly suitable for evaluating cardioprotective agents because it provides robust, reproducible endpoints without the confounding hemodynamic effects (bradycardia, hypotension) that accompany direct adenosine administration [1].

LV Function Improvement in Chronic Heart Failure Models

GP531 is indicated for studies examining the effects of adenosine regulation on ventricular function in advanced heart failure. In a canine model of chronic heart failure with LV EF <30%, a 6-hour intravenous infusion of GP531 (10 μg/kg/min) increased LV EF by 7 absolute percentage points (27 ± 1% to 34 ± 1%, P < 0.05) while simultaneously reducing LV end-diastolic pressure, end-diastolic volume, and end-systolic volume [1]. Notably, these improvements occurred without increasing heart rate, lowering mean aortic pressure, or elevating myocardial oxygen consumption [1]. This scenario is ideal for investigators seeking to dissect the direct cardiac effects of adenosine regulation from systemic vascular effects.

Intravascular vs. Interstitial Adenosine Signaling in Porcine Models

GP531 is uniquely suited for experiments designed to discriminate between the functional roles of intravascular and interstitial adenosine pools during myocardial ischemia. In a porcine model of repeated coronary occlusion, GP531 selectively amplified intravascular (coronary venous) adenosine concentrations 2-fold (54.6 ± 10.6 μM vs. 28.1 ± 8.0 μM, P < 0.05) without altering interstitial adenosine levels (9.4 ± 3.9 μM vs. 15.0 ± 1.3 μM, P = NS) [1]. This compartment-specific activity, confirmed by prevention of cardioprotection with the adenosine receptor antagonist 8-sulfophenyltheophylline [1], makes GP531 an essential tool for researchers investigating the spatial determinants of adenosine-mediated cardioprotection.

AMPK Activation in Mitochondrial Dysfunction & Heart Failure

GP531 has been identified as an AMP-activated protein kinase (AMPK) agonist [1], making it relevant for research into mitochondrial bioenergetics and myocardial energy metabolism. The compound stimulates glucose and fatty acid uptake, enhances mitochondrial ATP output, and improves myocardial mechanical function [2]. This application is particularly relevant for studies of acute decompensated heart failure and mitochondrial dysfunction, where GP531 has advanced to Phase 2 clinical development [1]. For procurement purposes, investigators should verify that the AMPK activation profile aligns with their specific research objectives, as this mechanism may be distinct from the adenosine-regulating activity documented in earlier studies.

Application
Selection Property
Validation Focus
Myocardial ischemia/reperfusion studies
Infarct size reduction endpoint
Reported low-dose regimen response
Heart failure ventricular function studies
LVEF change endpoint
Hemodynamically silent modulation review
Intravascular adenosine signaling studies
Compartmental adenosine amplification
Intravascular vs. interstitial adenosine profile
AMPK pathway and mitochondrial bioenergetics
AMPK activation context
Pathway activation assay context; research only

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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